molecular formula C13H7F3O2 B6364865 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1183635-23-5

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364865
CAS RN: 1183635-23-5
M. Wt: 252.19 g/mol
InChI Key: FCJWOUKPLXOVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% (DFBA), is an organic compound with a wide range of applications in scientific research. It is a fluorinated benzoic acid with a molecular formula of C7H4F3O2. DFBA is a colorless, odorless, and crystalline solid that is soluble in organic solvents. It is used in various chemical reactions and laboratory experiments, and has been studied for its biochemical and physiological effects.

Mechanism of Action

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% can act as an inhibitor of enzymes and other proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of signals between neurons. In addition, it has been shown to inhibit the activity of the enzyme aromatase, which is involved in the synthesis of estrogens.
Biochemical and Physiological Effects
2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the risk of atherosclerosis. In addition, it has been shown to reduce the risk of cancer by inhibiting the growth of tumor cells.

Advantages and Limitations for Lab Experiments

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% is a useful compound for laboratory experiments due to its wide range of applications. It is easy to synthesize, and it is relatively inexpensive compared to other compounds. However, it can be difficult to purify, and it can be toxic if handled improperly. It is also important to note that 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% is not approved for human consumption, and should not be used in any experiments involving humans.

Future Directions

The potential applications of 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% are still being explored. Future research could focus on its effects on other enzymes and proteins, and its potential use in the development of new pharmaceuticals and agrochemicals. In addition, further research could be conducted to explore the effects of 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% on other biological processes, such as the immune system and metabolism. Finally, further research could be conducted to explore the potential therapeutic applications of 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95%, such as its potential use in the treatment of inflammation and pain.

Synthesis Methods

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% can be synthesized through a process of fluoroalkylation of 2-bromobenzoic acid with 3,4-difluorotoluene. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 120-130 °C, and the reaction time is typically 1-2 hours. The product is then purified by recrystallization from acetonitrile.

Scientific Research Applications

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% is widely used in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated derivatives of benzene and other aromatic compounds. Furthermore, 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes and pyrroles.

properties

IUPAC Name

2-(3,4-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJWOUKPLXOVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681237
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-4-fluorobenzoic acid

CAS RN

1183635-23-5
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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